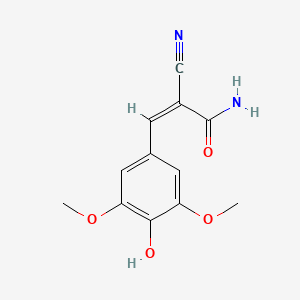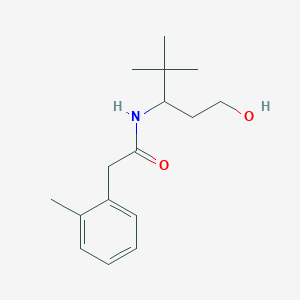![molecular formula C17H20N2OS B7635906 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone, also known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. In
作用機序
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone selectively binds to the dopamine D3 receptor and blocks its activation by dopamine. The D3 receptor is primarily expressed in the mesolimbic system, which is involved in reward processing and addiction. By blocking the D3 receptor, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may reduce the rewarding effects of drugs of abuse and prevent relapse in addiction. Additionally, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may have antipsychotic effects by modulating dopamine transmission in the mesolimbic and mesocortical systems.
Biochemical and Physiological Effects:
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to reduce drug-seeking behavior in animal models of addiction. In a study using rats trained to self-administer cocaine, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone significantly reduced cocaine intake and prevented relapse after abstinence. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has also been shown to have antipsychotic effects in animal models of schizophrenia. In a study using mice treated with the NMDA receptor antagonist MK-801, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone reduced hyperlocomotion and stereotypy, which are behavioral hallmarks of schizophrenia.
実験室実験の利点と制限
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's selective antagonism of the dopamine D3 receptor makes it a valuable tool for studying the role of the D3 receptor in various neurological and psychiatric disorders. However, its selectivity for the D3 receptor may limit its usefulness in studying other dopamine receptors. Additionally, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's effects may vary depending on the animal model and experimental conditions used, which should be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone research. One area of interest is its potential use in the treatment of addiction and relapse prevention. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may also have applications in the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone and its potential side effects. Overall, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a promising compound with a wide range of potential therapeutic applications.
合成法
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone can be synthesized by reacting 4-(1,3-Benzothiazol-2-yl)piperidine with cyclobutanone in the presence of a base such as potassium carbonate. The reaction yields [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone as a white solid with a purity of over 95%. The synthesis method has been optimized to produce [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone in large quantities with high purity, making it suitable for various scientific applications.
科学的研究の応用
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor is implicated in several disorders, including addiction, schizophrenia, and Parkinson's disease. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's selective antagonism of the D3 receptor makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(13-4-3-5-13)19-10-8-12(9-11-19)16-18-14-6-1-2-7-15(14)21-16/h1-2,6-7,12-13H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIBZSLIMMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)



![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)





![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)